REACTION_CXSMILES
|
S(O)(O)(=O)=O.[CH:6]([NH:9][C:10]([NH2:12])=[NH:11])([CH3:8])[CH3:7].N1C[CH2:16][CH2:15][CH2:14]1.[CH3:18][O:19]C(C=O)C=O.Cl.[CH3:26][OH:27]>C(OCC)(=O)C>[CH:6]([NH:9][C:10]1[N:12]=[CH:16][C:15]([C:26]([O:19][CH3:18])=[O:27])=[CH:14][N:11]=1)([CH3:8])[CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
11.62 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(C)(C)NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
COC(C=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for twenty minutes
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The molecular sieves are removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with methanol
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
gives a residue which
|
Type
|
WASH
|
Details
|
The organic phases are washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel under 200 mb (eluent: 50 ethyl acetate/50 heptane)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)NC1=NC=C(C=N1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |